molecular formula C4H8F3NS B11757762 Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine

Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine

Cat. No.: B11757762
M. Wt: 159.18 g/mol
InChI Key: GQIPDJSLKNYKRU-UHFFFAOYSA-N
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Description

Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloroethylamine with trifluoromethylthiol in the presence of a base, such as sodium hydride, under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.

    Trifluoromethylbenzene: Known for its use in the synthesis of various fluorinated compounds.

Uniqueness

Methyl-(2-trifluoromethylsulfanyl-ethyl)-amine is unique due to the presence of both an amine group and a trifluoromethylsulfanyl group, which can impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C4H8F3NS

Molecular Weight

159.18 g/mol

IUPAC Name

N-methyl-2-(trifluoromethylsulfanyl)ethanamine

InChI

InChI=1S/C4H8F3NS/c1-8-2-3-9-4(5,6)7/h8H,2-3H2,1H3

InChI Key

GQIPDJSLKNYKRU-UHFFFAOYSA-N

Canonical SMILES

CNCCSC(F)(F)F

Origin of Product

United States

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